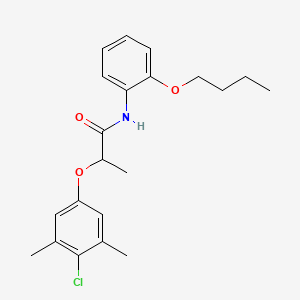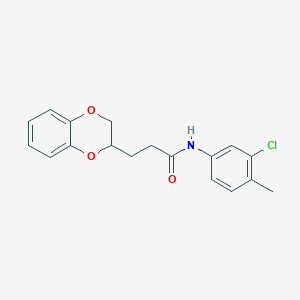
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
Übersicht
Beschreibung
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide, also known as BDP, is a synthetic compound used in scientific research. It is a selective agonist of peroxisome proliferator-activated receptor (PPAR) δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. BDP has been shown to have potential therapeutic applications in various diseases, including metabolic disorders, cancer, and inflammation.
Wirkmechanismus
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide exerts its biological effects by activating PPARδ, a member of the PPAR family of nuclear receptors. PPARδ regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide selectively binds to and activates PPARδ, leading to the transcriptional activation of target genes and the subsequent biological effects.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have various biochemical and physiological effects, including improving insulin sensitivity, reducing blood glucose levels, enhancing lipid metabolism, inhibiting tumor growth, inducing apoptosis in cancer cells, reducing inflammation, and inhibiting the activation of NF-κB. These effects are mediated by the activation of PPARδ and the subsequent regulation of target genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has several advantages for lab experiments, including its high selectivity for PPARδ, its ability to activate PPARδ-mediated signaling pathways, and its potential therapeutic applications in various diseases. However, some limitations should be considered, such as the need for appropriate controls, the potential for off-target effects, and the need for further studies to validate its therapeutic potential in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide. First, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to identify its target genes and signaling pathways. Second, more preclinical studies are needed to validate its therapeutic potential in various diseases, including metabolic disorders, cancer, and inflammation. Third, clinical trials are needed to evaluate its safety and efficacy in humans. Fourth, the development of novel analogs of N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide with improved pharmacological properties and selectivity for PPARδ could lead to the discovery of new therapeutic agents. Finally, the use of N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to improve insulin sensitivity, reduce blood glucose levels, and enhance lipid metabolism in animal models. In cancer, N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been reported to inhibit tumor growth and induce apoptosis in cancer cells by regulating PPARδ-mediated signaling pathways. In inflammation, N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses.
Eigenschaften
IUPAC Name |
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3/c1-5-6-11-25-19-10-8-7-9-18(19)23-21(24)16(4)26-17-12-14(2)20(22)15(3)13-17/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHMZFGRSKOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylbenzyl)acetamide](/img/structure/B4177403.png)
![5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4177411.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4177418.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177423.png)
![ethyl 3-[({[5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4177425.png)
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177457.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4177487.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4177497.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)